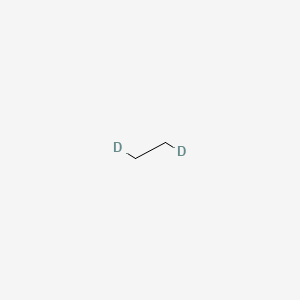

乙烷-1,2-D2

概述

描述

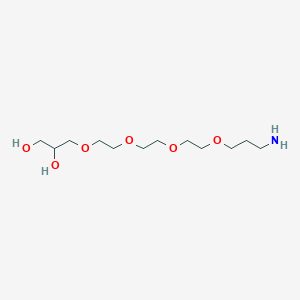

Ethane-1,2-D2 is a chemical compound with the molecular formula C2H4D2 . It is a non-standard isotope .

Synthesis Analysis

Ethane-1,2-D2 can be synthesized from ethylene . A study combining conceptual process design, techno-economic analysis, and life cycle assessments of the oxidative dehydrogenation of ethane (ODHE) for producing ethylene at an industrial scale has been performed . For comparison, the conventional steam cracking process of ethane is also simulated and optimized .Molecular Structure Analysis

The molecular structure of Ethane-1,2-D2 is based on its molecular formula, C2H4D2 . More detailed structural information may be available in specific databases or scientific literature.Chemical Reactions Analysis

The oxidative dehydrogenation of ethane (ODHE) is a key process in the production of ethylene . In this process, ethane is converted into ethylene, a crucial compound in the petrochemical industry . The ODHE process is considered economically competitive compared to the conventional steam cracking process .科学研究应用

含水层中的共代谢生物降解

乙烷已被研究其在刺激地下水含水层中污染物(如 1,4-二恶烷)的需氧生物降解中的作用。研究表明,乙烷可以增强此类化合物的降解,特别是在需氧地下水与氯代乙烷和乙烯的生物或非生物还原脱氯产物混合的区域。这表明乙烷在受污染地下水环境的生物修复中具有潜在应用(Hatzinger 等,2017)。

在热解反应中的作用

已经研究了乙烷对热解反应的影响,特别是在不同底物的背景下。例如,研究了在加压氢气或氮气下,有或没有氢供体添加剂的情况下,1,2-二(1-萘基)乙烷的热解,以检查分子氢和氢供体对热解过程的影响。这项研究强调了分子氢和氢供体在这些化学过程中的不同作用(Zong & Wei, 1994)。

在有机合成中的用途

乙烷衍生物已被探索作为有机合成中的试剂。例如,1,2-联吡啶二溴化乙烷已被合成并用作有效的溴化剂。其反应性和在没有显着损失的情况下被回收和再利用的能力证明了其在有机合成中的效用(Kavala 等,2005)。

辐射诱导断键研究

乙烷及其衍生物在辐射下的行为一直是研究的主题。对 1,2-二(1-萘基)乙烷的研究提供了对辐射诱导的乙烷键合 C-C 断裂的见解,这对于了解此类化合物在辐射下的行为非常重要(Haenel 等,1990)。

结构和催化应用

乙烷衍生物已被研究其结构和催化性质。例如,1,2-双(3,5-二甲基吡唑-1-基)乙烷与氯化钯(II)配合物的研究揭示了迷人的结构性质和潜在的催化应用(Baker 等,1995)。

增强污染物的生物降解

乙烷已被研究其增强污染物(如地下水中的 1,2-二溴乙烷)的需氧降解的能力。已经证明,向受污染的环境中添加乙烷,特别是添加无机营养物质,可以显着刺激生物降解过程(Hatzinger 等,2015)。

分子动力学和光谱研究

乙烷-1,2-二醇及其衍生物一直是分子动力学和光谱研究的重点。对这些化合物的结构和相互作用的研究有助于更深入地了解它们的化学行为和潜在应用(Gontrani 等,2020)。

安全和危害

未来方向

The future of ethane as a global commodity is promising . Ethane is a by-product that can be produced from refinery off-gas or from natural gas processing, with its demand driven by a single end use—as feedstock at steam crackers for ethylene production . When ethane has no end-use market, it is typically left in the off-gas or the natural gas stream and burned for its thermal value .

属性

IUPAC Name |

1,2-dideuterioethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

32.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

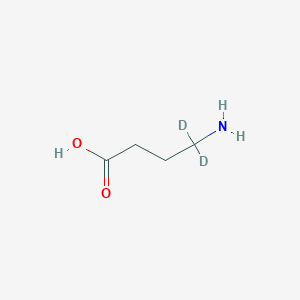

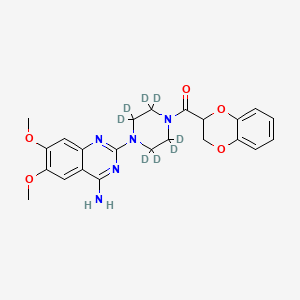

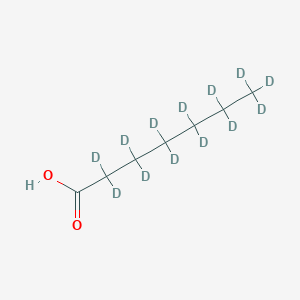

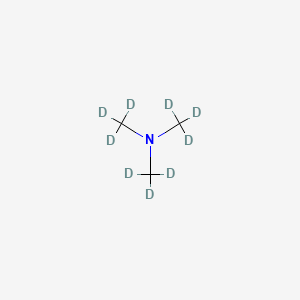

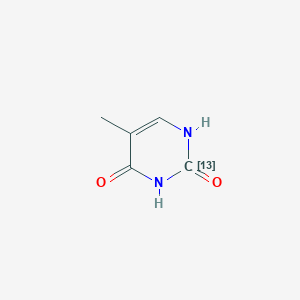

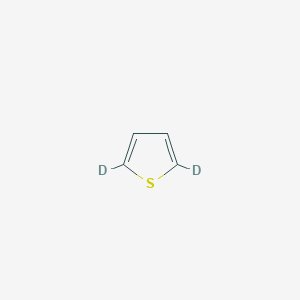

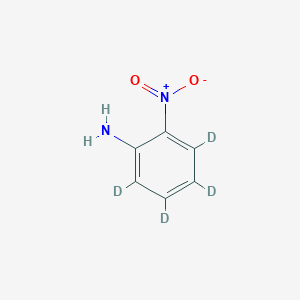

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)